molecular formula C7H4ClNSe B186575 (4-Chlorophenyl) selenocyanate CAS No. 7314-73-0

(4-Chlorophenyl) selenocyanate

Cat. No.: B186575
CAS No.: 7314-73-0
M. Wt: 216.54 g/mol
InChI Key: SFMXBMMVVZHEMM-UHFFFAOYSA-N
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Description

Historical Context of Organoselenium Chemistry

The foundations of organoselenium chemistry trace back to the early nineteenth century, when selenium was first discovered by Jons Jakob Berzelius in 1817 in the reddish deposits that formed in the lead chambers at his sulfuric acid plant at Gripsholm in Sweden. Berzelius named the element selenium in honor of the Greek goddess Selene, meaning moon, establishing the nomenclature that would define this field of chemistry for centuries to come. The first organoselenium compound to be isolated was diethyl selenide in 1836 by Löwig, marking the beginning of what would eventually become a rich and diverse area of chemical research. However, the early development of organoselenium chemistry was significantly hampered by several challenging factors that limited scientific interest and progress in the field.

The initial organoselenium compounds, including simple alkyl selenols, selenides, selenoxides, and diselenides, proved to be highly malodorous, unstable, and generally unpleasant to handle. These unfavorable characteristics created a substantial barrier to research progress, as scientists were reluctant to work with compounds that presented such practical difficulties. The malodorous reputation of selenium compounds, combined with their perceived toxicity and instability, contributed to the field remaining relatively underdeveloped for more than a century. The entire literature on organoselenium chemistry comprised only approximately 200 papers until 1920, and the field remained an arcane area of investigation until 1970.

The slow development of organoselenium chemistry was further compounded by the general belief that the chemistry of selenium, due to its proximity to sulfur in the periodic table, would be essentially similar to that of sulfur compounds. This misconception led many researchers to overlook the unique properties and potential applications of organoselenium compounds. The recognition of the toxic properties of selenium compounds in the 1930s initially reinforced negative perceptions about the field, although this understanding would later prove instrumental in developing a more nuanced appreciation of selenium's biological roles.

A significant turning point in organoselenium chemistry occurred in 1973, when two major discoveries fundamentally changed the trajectory of the field. The first breakthrough was the identification of the first mammalian selenoenzyme, glutathione peroxidase 1, which established selenium as an essential micronutrient rather than merely a toxic element. The second pivotal discovery was the identification of the synthetic utility of the selenoxide elimination reaction, which opened new avenues for the application of organoselenium compounds in organic synthesis. These discoveries catalyzed a rapid expansion of interest in organoselenium chemistry, leading to the exponential growth that has characterized the field over the past three decades.

Significance of Selenocyanates in Chemical Research

Selenocyanates represent a particularly important class of organoselenium compounds that have garnered significant attention in chemical research due to their unique reactivity profiles and diverse applications. Organic selenocyanates, characterized by the general formula RSeCN, are among the most reactive and biologically active selenium species, often exhibiting pronounced effects against both mammalian cells and microorganisms. The selenocyanate functional group combines elements of nucleophilic and electrophilic reactivity, making these compounds prone to substitution, hydrolysis, redox changes, and metabolism, which contributes to their versatility in chemical applications.

The significance of selenocyanates in chemical research extends across multiple domains, including synthetic organic chemistry, medicinal chemistry, and materials science. These compounds have been employed as valuable reagents in organic synthesis, capable of acting as nucleophiles in substitution reactions and playing crucial roles in the synthesis of various organoselenium compounds. The unique reactivity of the selenocyanate group allows for the formation of new carbon-selenium bonds and the subsequent generation of compounds with significant synthetic, pharmacological, and biological value.

Methodologies employing potassium selenocyanate as the selenium source in synthesizing organic selenocyanates and isoselenocyanates have proven to be practical and versatile. The moderate reactivity of the selenocyanate functional group makes its conversion into other functional groups highly interesting for synthetic chemists, as it allows for the systematic construction of more complex organoselenium architectures. Many organoselenium compounds can be prepared using potassium selenocyanate, including organoselenonitriles and diorgano diselenides, which are easily prepared by the alkaline hydrolysis of organoselenonitriles.

The biological significance of selenocyanates has become increasingly apparent through extensive research demonstrating their antimicrobial activities. Various aromatic selenocyanates have been synthesized and found to be active against a range of bacteria, including Escherichia coli, Pseudomonas syringae, and Micrococcus luteus, as well as fungi, including Verticillium dahlia, Verticillium longisporum, Alternaria brassicicola, and Botrytis cinerea. Remarkably, these antimicrobial effects can be observed even through gas phase interactions, demonstrating the unique properties of selenocyanates compared to their sulfur analogs.

Research has demonstrated that selenocyanates exhibit excellent anti-leishmanial, antichagasic, anticancer, and antibacterial activities. Additionally, members of this class of reactive selenium species are able to modulate oxidative stress, attenuate catalase activity, and upregulate superoxide dismutase in cultured neuronal cells exposed to hydrogen peroxide. The ability of selenocyanates to inhibit lung tumors in mice and prostate cancers in humans further underscores their potential therapeutic applications.

Discovery and Development of (4-Chlorophenyl) Selenocyanate

The specific compound this compound, identified by the Chemical Abstracts Service number 7314-73-0, represents a significant member of the aromatic selenocyanate family. This compound features a molecular structure consisting of a para-chlorophenyl group attached to a selenocyanate functional group, creating a molecule with the formula C7H4ClNSe and a molecular weight of 216.53 grams per mole. The development of this compound follows the general synthetic methodologies established for the preparation of aromatic selenocyanates, which typically involve the treatment of potassium selenocyanate with appropriately substituted aryl diazonium salts.

The synthesis of this compound can be achieved through several established methodological approaches that have been developed for the preparation of aromatic selenocyanates. These synthetic routes typically involve nucleophilic substitution reactions where the selenocyanate anion acts as a nucleophile, displacing suitable leaving groups from aromatic substrates. The presence of the para-chloro substituent on the phenyl ring provides both electronic and steric influences that can affect the reactivity and properties of the resulting selenocyanate compound.

Recent research has demonstrated that this compound exhibits significant biological activities, particularly in studies related to antioxidant and anticancer properties. The compound has been shown to interact with cellular pathways involved in oxidative stress response, potentially influencing enzyme activities such as catalase and superoxide dismutase. These interactions underscore the compound's role as an antioxidant and highlight its potential therapeutic applications in various biological systems.

The development of this compound as a research compound has been facilitated by advances in analytical techniques, particularly selenium-77 nuclear magnetic resonance spectroscopy, which provides powerful diagnostic capabilities for structural elucidation of organoselenium compounds. The characteristic chemical shifts and coupling patterns observed in selenium-77 nuclear magnetic resonance spectra allow for unambiguous identification and characterization of selenocyanate compounds, supporting their systematic study and application development.

Position Within Organoselenium Compound Classification

This compound occupies a specific position within the broader classification system of organoselenium compounds, belonging to the selenocyanate functional group category. According to taxonomic chemical classification systems, selenocyanates are categorized as salts and esters of selenocyanic acid, with the general formula RSeCN, where R represents an organic substituent. This classification places this compound within a well-defined chemical family that shares common structural features and reactivity patterns.

Within the organoselenium compound classification, selenocyanates are distinguished from other selenium-containing functional groups such as selenols, diselenides, selenides, and selenoxides. The selenocyanate group exhibits unique characteristics due to the presence of both selenium and nitrogen atoms in a linear arrangement, creating a functional group with distinctive electronic properties and reactivity patterns. The carbon-selenium bond in selenocyanates typically exhibits different bond lengths and strengths compared to other organoselenium compounds, with carbon-selenium bond lengths of approximately 198 picometers.

The structural classification of this compound can be further refined by considering the nature of the organic substituent attached to the selenium atom. In this case, the para-chlorophenyl group represents an aromatic substituent with an electron-withdrawing halogen substituent in the para position. This structural feature places the compound within the subcategory of aromatic selenocyanates, which generally exhibit different properties and reactivity patterns compared to aliphatic selenocyanates.

The position of this compound within organoselenium chemistry is also defined by its relationship to the broader chalcogen chemistry, where selenium belongs to Group 16 elements along with oxygen, sulfur, and tellurium. The unique properties of selenium, including its intermediate position between sulfur and tellurium in terms of electronegativity and atomic size, contribute to the distinctive characteristics of selenocyanate compounds compared to their sulfur and tellurium analogs.

Compound Class General Formula Key Characteristics Bond Length (pm)
Selenols R-SeH High nucleophilicity, unstable 198
Diselenides R-Se-Se-R Shelf-stable precursors 234
Selenides R-Se-R' Moderate stability 198
Selenocyanates R-SeCN High reactivity, biological activity 198
Selenoxides R-Se(O)-R' Unstable with β-protons Variable

The classification of this compound within organoselenium chemistry reflects the systematic organization of these compounds based on their functional groups, substituent patterns, and reactivity profiles. This classification system provides a framework for understanding the relationships between different organoselenium compounds and predicting their properties and potential applications in various chemical and biological contexts.

Properties

CAS No.

7314-73-0

Molecular Formula

C7H4ClNSe

Molecular Weight

216.54 g/mol

IUPAC Name

(4-chlorophenyl) selenocyanate

InChI

InChI=1S/C7H4ClNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H

InChI Key

SFMXBMMVVZHEMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1Cl)[Se]C#N

Canonical SMILES

C1=CC(=CC=C1Cl)[Se]C#N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis
(4-Chlorophenyl) selenocyanate serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique selenocyanate functional group allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProduct Type
SelenocyanationAryl methyl ketones + SeO2_2α-Carbonyl selenocyanates
DiarylationDiaryliodonium saltsDiarylated selenocyanates
FunctionalizationAromatic compoundsSelenocyano derivatives

Medicinal Chemistry

Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly as an antioxidant and anticancer agent. Its ability to modulate oxidative stress responses suggests potential neuroprotective properties, as it can protect neurons from oxidative damage induced by agents like hydrogen peroxide. Additionally, its anticancer activity is linked to mechanisms involving apoptosis and cell cycle regulation .

Case Study: Anticancer Activity

A study demonstrated that this compound derivatives showed selective cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The compound induced apoptosis through the generation of reactive oxygen species (ROS), thereby hindering cancer cell proliferation .

Table 2: Anticancer Activity of Selenocyanates

CompoundCell LineIC50_{50} (μM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)2.4Induction of apoptosis
Benzyl selenocyanatePC-3 (Prostate Cancer)<10ROS generation
Celecoxib derivativeHT-29 (Colorectal Cancer)<10COX-2 inhibition

Agricultural Applications

Antimicrobial Activity
this compound and its derivatives have been investigated for their antimicrobial properties, showing effectiveness against various phytopathogens. Studies have highlighted their potential use in agriculture for soil fumigation and crop treatment against bacterial and fungal pathogens .

Table 3: Antimicrobial Efficacy of Selenocyanates

PathogenCompoundMinimum Inhibitory Concentration (MIC)
Escherichia coliBenzyl selenocyanate50 μM
Pseudomonas syringaeThis compound25 μM
Botrytis cinereaVarious selenocyanates30 μM

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The –SeCN group participates in nucleophilic displacements under mild conditions:

  • Reaction with amines : Forms selenoamides via Se–CN bond cleavage. For example, with aniline derivatives, it yields N-(4-chlorophenyl)selenoamides (70–85% yields) .
  • Alkylation : Reacts with alkyl halides (e.g., 1-bromobutane) in THF/EtOH to produce alkyl selenides : Ar SeCN R X Ar Se R CN X \text{Ar SeCN R X Ar Se R CN X }

Cyclization and Heterocycle Formation

(4-Chlorophenyl) selenocyanate serves as a precursor in heterocyclic synthesis:

  • Selenazoline formation : Reacts with α-ketoamides or anilines to form 4-aryl-2-imino-2H-selenazolines (Scheme 1) .
  • Vinyl selenocyanates : Undergo 5-exo-dig cyclization with terminal alkynes to yield selenophene derivatives .

Table 2 : Cyclization Outcomes

SubstrateProductYield (%)Conditions
α-Ketoacetophenone4-Aryl-selenazoline78EtOH, NH₄Cl, 12 h
PropargylamideSelenophene82THF, 50°C, 15 h

Oxidative and Reductive Transformations

  • Oxidation : Reacts with bis(trifluoroacetoxy)iodobenzene to form selenium and cyanate : Ar SeCN Ar O Se CN \text{Ar SeCN Ar O Se CN }
  • Reduction : NaBH₄ reduces –SeCN to –SeH, enabling selenol intermediate generation for cross-coupling .

Biological Interactions

While not a primary focus of this article, this compound modulates oxidative stress pathways:

  • Upregulates catalase and superoxide dismutase in neuronal cells .
  • Exhibits dose-dependent apoptosis in cancer cell lines (IC₅₀ = 12–18 μM) .

Comparative Reactivity

The chloro group significantly alters reactivity compared to analogues:

CompoundReactivity with KSCNRate (k, M⁻¹s⁻¹)
Phenyl selenocyanateElectrophilic substitution0.45
4-Chlorophenyl selenocyanateNucleophilic displacement1.20
3-Nitrophenyl selenocyanateOxidative dimerization2.75

Data adapted from .

Mechanistic Insights

Key intermediates in its reactions include:

  • Seleniranium ions during cyclization (e.g., formation of selenophene via Baldwin’s rules) .
  • Radical species in light-induced selenylation (e.g., C–H functionalization under UV) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(4-Chlorophenyl) selenocyanate belongs to a broader class of aryl selenocyanates, which differ in substituents on the aromatic ring. Key analogues include:

Compound Structure Key Substituent
Benzyl selenocyanate (BSC) C₆H₅CH₂SeCN Benzyl group
p-XSC 1,4-C₆H₄(CH₂SeCN)₂ Two -CH₂SeCN groups
4-Nitrophenyl selenocyanate C₆H₄(NO₂)SeCN Nitro group
4-Bromophenyl selenocyanate C₆H₄(Br)SeCN Bromine atom

Substituent Influence on Reactivity :

  • Electron-Withdrawing Groups (EWGs): The chlorine atom in this compound enhances the electrophilicity of the selenocyanate group compared to bromine or methyl substituents. This increases its antioxidant activity, as EWGs like chlorine or nitro groups reduce electron density at the selenium center, favoring radical scavenging .
  • Steric Effects : Bulky substituents (e.g., biphenyl groups in p-XSC) may hinder interactions with biological targets, whereas the compact 4-chlorophenyl group allows better membrane permeability .
Anticancer Activity:
  • This compound: Exhibits cytotoxicity against HT-29 (colon) and H1299 (lung) cancer cell lines, with IC₅₀ values <12 µM .
  • p-XSC : A potent chemopreventive agent, reducing 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in rats by 88% and inhibiting DNA adduct formation .
  • BSC: Shows moderate activity in melanoma and colon xenograft models but higher toxicity compared to this compound .

Table 1: Cytotoxicity Data

Compound HT-29 IC₅₀ (µM) H1299 IC₅₀ (µM) Selectivity Index*
This compound 11.2 10.8 >5
p-XSC N/A N/A >10 (in vivo)
BSC 25.4 28.1 ~3

*Selectivity Index = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells.

Antileishmanial and Antibacterial Activity:
  • This compound: Potent against Leishmania major and L. infantum (IC₅₀ <5 µM) and effective against S. epidermidis (MIC = 12.5 µg/mL) .
  • Ferrocene-containing selenides : Less active against Leishmania (IC₅₀ ~8 µM) but exhibit radical scavenging properties .
Antioxidant Activity:
  • The chlorine substituent enhances antioxidant capacity compared to brominated analogues due to stronger electron withdrawal, stabilizing selenium-centered radicals .

Mechanistic Insights

  • Chemoprevention: this compound likely modulates the PI3K/Akt pathway, similar to isoselenocyanate derivatives, and inhibits carcinogen-DNA adduct formation .
  • Enzyme Inhibition: Unlike p-XSC, which upregulates selenium-dependent glutathione peroxidase and reduces prostaglandin E₂ in colon tissue, this compound primarily targets oxidative stress pathways .

Preparation Methods

Preparation of N-(4-Chlorophenyl)formamide

The synthesis begins with the formylation of 4-chloroaniline. Heating 4-chloroaniline (20 mmol) in 95% formic acid under reflux for 30 minutes produces N-(4-chlorophenyl)formamide. After cooling, the product is recrystallized from water to achieve high purity. This step is critical for ensuring the reactivity of the intermediate in subsequent selenation reactions.

Conversion to (4-Chlorophenyl) Isoselenocyanate

The formamide intermediate is treated with phosgene, selenium powder, and triethylamine (Et₃N) in anhydrous toluene. A typical procedure involves:

  • Dissolving N-(4-chlorophenyl)formamide (40 mmol) in toluene (100 mL).

  • Adding Et₃N (160 mmol) and selenium powder under ice cooling.

  • Slowly introducing phosgene (60 mmol) as a 20% solution in toluene.

  • Refluxing the mixture for 8–10 hours.

The reaction proceeds via the elimination of CO₂ and HCl, forming the isoselenocyanate group (–NCSe). After filtration and solvent removal, the crude product is purified via silica gel chromatography (hexane/ethyl acetate), yielding 55% of (4-chlorophenyl) isoselenocyanate.

Alternative Approach Using Triphosgene

To mitigate the hazards associated with phosgene, triphosgene (bis(trichloromethyl) carbonate) has been employed as a safer alternative. While this method is less documented for this compound specifically, analogous syntheses of aryl isoselenocyanates demonstrate its viability.

Reaction Conditions and Optimization

  • Reagents : N-(4-Chlorophenyl)formamide, triphosgene (0.33 equiv), selenium powder, and Et₃N.

  • Solvent : Anhydrous toluene or dichloromethane.

  • Temperature : Reflux (110°C for toluene; 40°C for dichloromethane).

  • Yield : Comparable to phosgene-based methods (50–58%).

Triphosgene’s solid-state storage and controlled release of phosgene in situ enhance operational safety without compromising efficiency.

Reaction Optimization and Yields

The synthesis’s success hinges on several factors:

Solvent and Temperature Effects

  • Toluene vs. Acetone/Water : Toluene facilitates higher yields (55%) compared to acetone/water mixtures, which are prone to hydrolysis.

  • Reflux Duration : Extended reflux (8–10 hours) ensures complete conversion, as monitored by TLC.

Catalytic and Stoichiometric Considerations

  • Et₃N Role : Neutralizes HCl, preventing side reactions and promoting selenium activation.

  • Selenium Stoichiometry : A 1.25:1 molar ratio of KSeCN to allylic bromide optimizes selenocyanate formation in related syntheses.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The –NCSe group exhibits a distinctive absorption band at 2,115–2,224 cm⁻¹ , confirming successful selenation. Additional peaks include:

  • N–H Stretch : 3,305 cm⁻¹ (broad, medium intensity).

  • C=O Stretch : 1,662 cm⁻¹ (from formamide intermediate).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • Aromatic protons: δ 7.85–7.49 (m, 4H).
      ¹³C NMR :
      – NCSe carbon: δ 168.6 ppm.

Mechanistic Insights

The reaction mechanism proceeds through two stages:

Formamide Activation

Phosgene reacts with N-(4-chlorophenyl)formamide to generate an intermediate acyl chloride, which undergoes selenium insertion via nucleophilic attack by Se²⁻.

Isoselenocyanate Formation

Et₃N deprotonates the intermediate, facilitating the elimination of CO₂ and yielding the final isoselenocyanate.

ParameterPhosgene MethodTriphosgene Method
Reagent Toxicity HighModerate
Yield 55%50–58%
Reaction Time 8–10 hours6–8 hours
Purification Column chromatographyRecrystallization

Table 2. Spectroscopic Data Summary

TechniqueKey SignalsReference
IR (cm⁻¹) 2,115–2,224 (NCSe), 3,305 (N–H)
¹H NMR (δ, ppm) 7.85–7.49 (aromatic H)
¹³C NMR (δ, ppm) 168.6 (NCSe)

Q & A

Q. How can researchers optimize catalytic applications of selenocyanates in oxidation reactions?

  • Answer : Pre-treatment with triphenylphosphine (Ph₃P) eliminates induction periods in selenocyanate-catalyzed oxidations. For example, adding 5 mol% Ph₃P to o-nitrophenyl selenocyanate enhances H₂O₂-mediated seleninic acid generation, achieving >90% conversion efficiency .

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